

Publish Comparison Guide: Structural Validation of 5-Cyclopropyl-2-methylanisole

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Compound of Interest

Compound Name: 5-Cyclopropyl-2-methylanisole

Cat. No.: B13695752

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Executive Summary & Strategic Importance

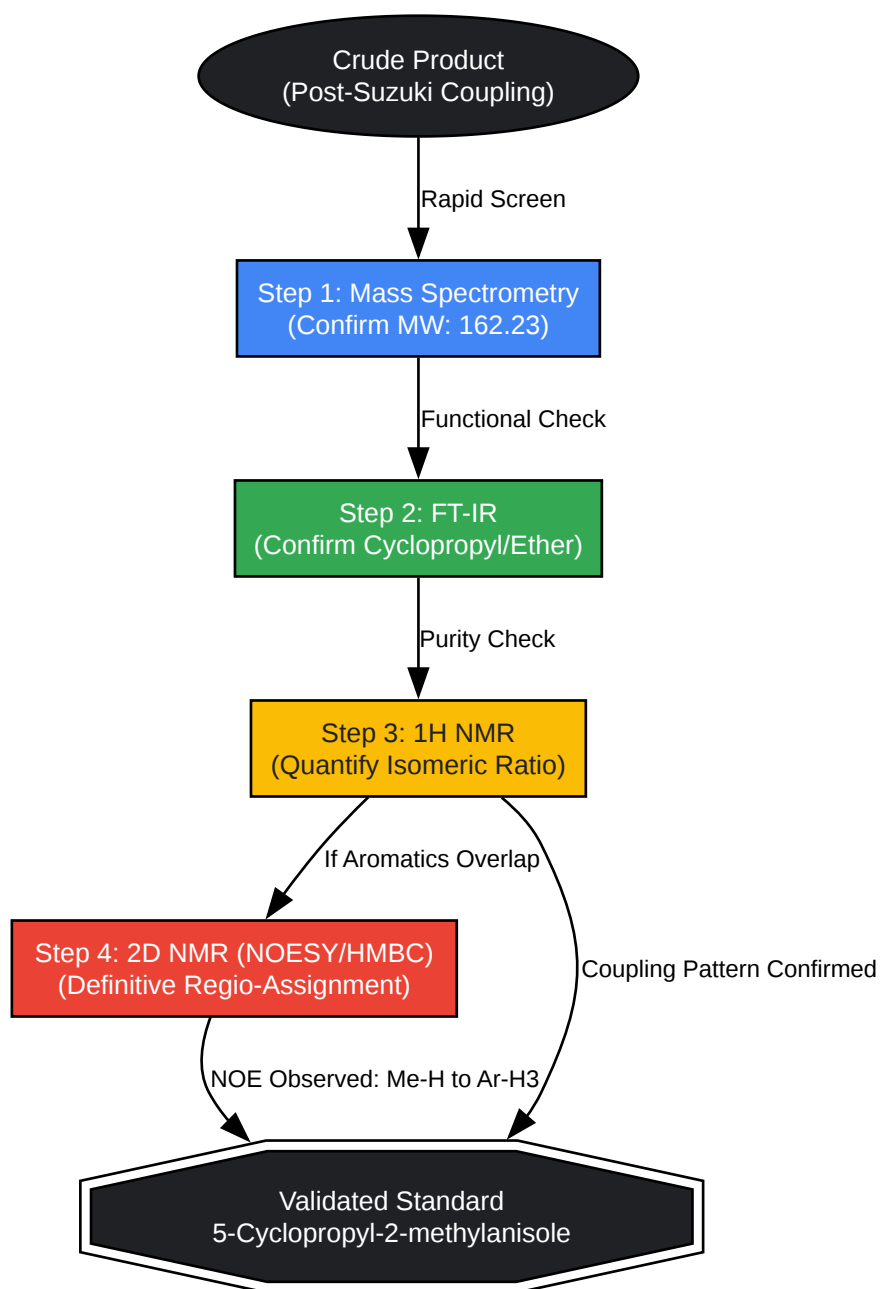
5-Cyclopropyl-2-methylanisole (CAS: N/A for specific isomer, related to 1270396-44-5 series) represents a high-value pharmacophore often utilized as a "linker-scaffold" in kinase inhibitors and metabolic modulators (e.g., URAT1 inhibitors like Lesinurad derivatives).

Validating this structure is non-trivial due to the regio-ambiguity of the cyclopropyl installation. Standard synthetic routes (e.g., Friedel-Crafts or metal-catalyzed couplings) can produce thermodynamic mixtures of the 1,2,5-isomer (Target) and the 1,2,4-isomer (Alternative).

This guide objectively compares spectroscopic methods to distinguish the **5-Cyclopropyl-2-methylanisole** target from its likely regioisomers and starting materials, establishing a self-validating protocol for industrial release.

Strategic Validation Workflow

The following decision tree illustrates the logical flow for confirming the 1,2,5-substitution pattern, prioritizing techniques that offer definitive structural proof over those that merely confirm functional groups.



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Caption: Logical workflow for structural validation. Note that MS and IR are screening tools, while 2D NMR provides the definitive "Certificate of Analysis" data.

Comparative Analysis of Spectroscopic Methods

This section evaluates the "Resolution Power" of each alternative method in the context of distinguishing the target from its critical impurity: 4-cyclopropyl-2-methylanisole.

Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only technique capable of definitively assigning the position of the cyclopropyl group relative to the methyl and methoxy substituents.

Reference Spectral Data (Target: 5-Cyclopropyl-2-methylanisole)

Solvent: CDCl_3 , 400 MHz^[1]

Fragment	Type	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Structural Logic
Ar-H (C6)	Aromatic	6.65	Doublet (d)	1H	J = 1.8 Hz	meta-coupling to H4; indicates C5 substitution.
Ar-H (C4)	Aromatic	6.72	dd	1H	J = 7.8, 1.8 Hz	Coupling to H3 (ortho) and H6 (meta).
Ar-H (C3)	Aromatic	7.05	Doublet (d)	1H	J = 7.8 Hz	ortho-coupling to H4; deshielded by C2-Me.
-OCH ₃	Methoxy	3.82	Singlet (s)	3H	-	Characteristic anisole shift.
Ar-CH ₃	Methyl	2.18	Singlet (s)	3H	-	Distinct from solvent/aliphatic methyls.
Cp-CH	Methine	1.85	Multiplet (m)	1H	-	Benzylic cyclopropyl proton.
Cp-CH ₂	Methylene	0.92, 0.65	Multiplets	4H	-	High-field diagnostic signal.

Critical Discrimination: Target vs. Alternative (4-Isomer)

The 1,2,5-substitution pattern (Target) produces a specific splitting pattern in the aromatic region that differs from the 1,2,4-isomer (Alternative).

- Target (5-Cyclopropyl): Expect a broad doublet or singlet for the proton at C6 (isolated between OMe and Cyclopropyl) and a clear ortho-coupling between H3 and H4.
- Alternative (4-Cyclopropyl): Would show a strong singlet for H3 (isolated between Me and Cyclopropyl) and ortho-coupling between H5 and H6.
- NOESY Validation:
 - Target: Strong NOE correlation between -OCH₃ and H6. Strong NOE between Ar-CH₃ and H3.
 - Alternative: Strong NOE between Ar-CH₃ and H3 (cyclopropyl) would be absent; instead, NOE between Ar-CH₃ and Cyclopropyl protons would be observed.

Method B: Mass Spectrometry (MS) – Molecular Confirmation

While MS confirms the molecular formula, it is poor at distinguishing regioisomers.

- Technique: GC-MS (EI, 70 eV)
- Target Ion: m/z 162.1 [M]⁺
- Diagnostic Fragmentation:
 - m/z 147 [M – CH₃]⁺ (Loss of methyl group).
 - m/z 131 [M – OCH₃]⁺ (Loss of methoxy).
 - m/z 134 [M – C₂H₄]⁺ (Cyclopropyl ring opening/loss, characteristic of cyclopropyl aromatics).

- Limitation: The 4-cyclopropyl isomer yields an identical mass spectrum. MS validates the synthesis success (product formed) but not the structural specificity.

Method C: FT-IR Spectroscopy – Functional Fingerprinting

Useful for rapid batch checking but lacks resolution for determining substitution patterns.

- Diagnostic Bands:
 - 3080–3000 cm^{-1} : C-H stretching (Cyclopropyl methylene). Distinct from aromatic C-H.
 - 2835 cm^{-1} : C-H stretching (Methoxy, symmetric).
 - 1020–1040 cm^{-1} : C-O-C stretching (Anisole ether linkage).
 - 800–850 cm^{-1} : Out-of-plane C-H bending (varies by substitution pattern, but difficult to interpret without a reference standard).

Experimental Protocols

Protocol A: Synthesis of Reference Material (Suzuki Coupling)

To generate the standard for validation.

- Reagents: 5-Bromo-2-methylanisole (1.0 eq), Cyclopropylboronic acid (1.5 eq), K_3PO_4 (3.0 eq), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq).
- Solvent: Toluene/Water (10:1).
- Procedure:
 - Degas solvents with Argon for 15 mins.
 - Combine reagents in a sealed tube.
 - Heat to 100°C for 12 hours.

- Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
- Purification: Silica gel chromatography (0-5% EtOAc in Hexanes). Note: The product is non-polar.

Protocol B: NMR Characterization (Self-Validating)

- Sample Prep: Dissolve 10 mg of purified oil in 0.6 mL CDCl₃. Filter through a cotton plug to remove inorganic salts.
- Acquisition:
 - ¹H (Proton): 16 scans, 1s relaxation delay. Focus on resolution of aromatic region (6.5–7.5 ppm).
 - NOESY: 256 increments. Key Step: Phase the spectrum to look for the cross-peak between the Methoxy singlet (3.82 ppm) and the aromatic doublet at 6.65 ppm (H6).
- Validation Criteria:
 - If NOE is observed between OMe and an aromatic doublet → Confirmed C1/C6 proximity.
 - If NOE is observed between Ar-Me and an aromatic doublet → Confirmed C2/C3 proximity.

Summary Comparison Table

Feature	High-Field NMR (Target Method)	Mass Spectrometry (Alternative)	FT-IR (Alternative)
Primary Utility	Definitive Structural Elucidation	Molecular Weight Confirmation	Functional Group ID
Regio-Specificity	High (Distinguishes 1,2,5 vs 1,2,4)	Low (Isomers identical)	Low (Fingerprint only)
Sample Requirement	~10 mg (Non- destructive)	<1 mg (Destructive)	~2 mg (Non- destructive)
Key Data Point	NOE Correlation (OMe ↔ H6)	Molecular Ion (m/z 162)	Cyclopropyl C-H (~3010 cm ⁻¹)
Verdict	Required for Release	Supporting Data	Quick Screen

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